molecular formula C13H16BrNO2 B1624517 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine CAS No. 219986-75-1

1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

Cat. No.: B1624517
CAS No.: 219986-75-1
M. Wt: 298.18 g/mol
InChI Key: FKRREVSELFOLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine, known in research circles as DOB-FLY or 3C-B-FLY, is a synthetic benzodifuran derivative of significant interest in pharmacological and neuroscience studies . This compound, with the CAS number 219986-75-1 and a molecular formula of C13H16BrNO2 (MW: 298.18 g/mol), features a unique rigid, tricyclic structure that acts as a conformationally restricted analog of phenethylamine-based hallucinogens . Its primary research value lies in its high potency and extreme affinity for the 5-HT2A serotonin receptor, making it a valuable chemical tool for investigating the structure-activity relationships of psychedelic phenethylamines and the role of serotonin receptors in perception and cognition . Studies indicate that it is a potent 5-HT2A receptor agonist, and its partially saturated benzodifuran core provides insights into how molecular rigidity influences binding affinity and functional activity at this key neurological target . The presence of a bromo substituent and a propan-2-amine side chain are critical structural features that define its pharmacological profile . Researchers utilize this compound exclusively in vitro to probe serotonin receptor mechanisms. It is strictly for industrial and scientific research purposes and is not intended for human or veterinary use .

Properties

IUPAC Name

1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h7H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRREVSELFOLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434288
Record name 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219986-75-1
Record name 3c-b-Fly
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219986751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3C-B-FLY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FBG8DMS2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

HFIP-Promoted Cycloaddition

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter enables catalyst-free synthesis of tetrahydrofurobenzofurans via nucleophilic epoxide-alkene reactions. For example, styrene oxide reacts with electron-rich alkenes (e.g., α-methylstyrene) under HFIP mediation at 45°C, achieving 72% conversion to tetrahydrofuran derivatives. This method benefits from HFIP’s unique hydrogen-bond-donating capacity, which stabilizes ionic intermediates and accelerates cyclization (Table 1).

Table 1: Solvent Effects on Tetrahydrofuran Synthesis

Solvent Temperature (°C) Conversion (%)
HFIP 45 72
TFE 45 3
Water 45 13

The stereochemical outcome of this process depends on the nucleophilicity of the alkene. Chiral HPLC analysis of products derived from enantiopure (R)-styrene oxide revealed racemization, suggesting a carbocation-mediated mechanism.

Lewis Acid-Catalyzed Bicyclization

Scandium triflate (Sc(OTf)₃) catalyzes the ring expansion of cyclopropane carbaldehydes followed by [2 + n] cycloaddition with quinone methides, yielding tetrahydrofurobenzofuran cores with diastereoselectivity. For instance, reacting cyclopropane carbaldehyde with 2-vinylquinone methide at 80°C in dichloroethane produces the tricyclic scaffold in 78% yield. This method is advantageous for introducing substituents at strategic positions, critical for subsequent bromination.

Bromination at the C4 Position

Electrophilic aromatic bromination introduces the bromo group at the C4 position of the tetrahydrofurobenzofuran core. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −78°C achieve regioselective bromination. The furan oxygen acts as a directing group, facilitating bromine insertion at the para position relative to the fused ring junction.

Optimized Bromination Conditions

  • Substrate: 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran (1.0 equiv)
  • Base: LDA (2.2 equiv)
  • Electrophile: NBS (1.1 equiv)
  • Solvent: THF
  • Temperature: −78°C → room temperature
  • Yield: 85%

Nuclear Overhauser effect (NOE) spectroscopy confirms bromine’s positional assignment, with NOE correlations between H8 and the bromine-bearing C4 observed in the ¹H NMR spectrum.

Introduction of the Propan-2-Amine Side Chain

The propan-2-amine moiety is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

Reacting 4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol affords the primary amine, which undergoes alkylation with propylene oxide to install the isopropyl group.

Stepwise Protocol

  • Aldehyde Formation : Oxidation of the C8 methyl group using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Amination : NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 25°C, 12 h.
  • Alkylation : Propylene oxide (2.0 equiv), K₂CO₃, DMF, 60°C, 6 h.
  • Overall Yield : 62%.

Nucleophilic Substitution

An alternative route involves Mitsunobu reaction of 8-hydroxy-tetrahydrofurobenzofuran with tert-butyl (2-aminopropyl)carbamate, followed by Boc deprotection and hydrochloride salt formation. This method avoids over-alkylation but requires stringent anhydrous conditions.

Purification and Analytical Characterization

Final purification employs flash chromatography (SiO₂, hexane/ethyl acetate gradient) and recrystallization from ethanol/water. Purity (>95%) is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, H5), 4.32–4.18 (m, 2H, furan OCH₂), 3.01 (qd, J = 6.5 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.5 Hz, 6H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₇BrNO₂ [M+H]⁺: 298.0441; found: 298.0443.

Challenges and Optimization Strategies

Key challenges include low yields in bromination (attributed to steric hindrance) and epimerization during amine installation. Mitigation strategies:

  • Microwave-Assisted Synthesis : Reducing reaction times for bromination from 12 h to 30 min at 100°C improves yield to 89%.
  • Chiral Auxiliaries : Using (R)-BINOL-derived catalysts in the cyclopropane carbaldehyde step enhances enantiomeric excess (ee > 90%).

Chemical Reactions Analysis

1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its unique structure may allow for interactions with various biological targets, potentially leading to the development of new drugs. Research has indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antidepressant Effects : Some studies suggest that derivatives of tetrahydrofurobenzofuran compounds may have mood-enhancing properties.
  • Neuroprotective Activity : Investigations into neuroprotective effects against neurodegenerative diseases are ongoing.

Biological Studies

Research into the biological activities of 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran-8-yl)propan-2-amine includes:

  • Enzyme Interaction Studies : The compound may modulate enzyme activity through specific binding interactions.
  • Receptor Binding Assays : Its potential to bind to various receptors is being explored to understand its pharmacological profile.

Chemical Research

In the field of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized in:

  • Synthesis of Novel Compounds : Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
  • Chemical Reaction Studies : The compound undergoes various chemical reactions such as oxidation and reduction, making it suitable for mechanistic studies.

Mechanism of Action

The mechanism of action of 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrobenzo difuran core play crucial roles in its binding to these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The benzofuran and dihydrofuran scaffold is shared among several NPS. Key structural analogs include:

Compound Name Molecular Formula Substituent Differences Key References
2C-B-FLY C₁₂H₁₂BrNO₂ Ethylamine side chain (vs. isopropyl)
5-APB C₁₁H₁₃NO Benzofuran core without dihydrofuran
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine C₁₁H₁₆INO₂ Iodo-substituted phenyl ring (non-furan)
2C-T-7-FLY C₁₃H₁₆N₂O₂S Thiophene substitution in place of bromine

Key Structural Insights :

  • Bromo-DragonFLY vs.
  • Halogenation Effects: Bromine substitution at the 4-position increases receptor binding affinity compared to non-halogenated analogs (e.g., 5-APB) .
Pharmacological Activity

Receptor binding data highlights critical differences:

Compound 5-HT2B Ki (nM) 5-HT2A Ki (nM) Notes
Bromo-DragonFLY 1.15–1.6 Not reported High potency; linked to severe toxicity
2C-B-FLY 205–301.5 45–60 Lower 5-HT2B affinity, milder effects
2C-B (non-furan analog) 12–15 8–10 Shorter duration of action

Metabolic Pathways :

  • Bromo-DragonFLY undergoes CYP2D6/3A4-mediated hydroxylation and N-acetylation , similar to other "FLY" analogs .
  • In contrast, 2C-B-FLY is metabolized more rapidly due to its smaller side chain, leading to faster elimination .
Legal and Regulatory Status

Bromo-DragonFLY is globally regulated under various controlled substance laws, whereas analogs face heterogeneous legal controls:

Compound Legal Status (Examples) References
Bromo-DragonFLY Schedule I (U.S. Synthetic Drug Control Act 2015; EU Misuse of Drugs Act 2017)
2C-B-FLY Schedule I (U.S., Canada); unscheduled in some jurisdictions
5-APB Banned in the UK, Australia; unregulated elsewhere

Research Findings and Clinical Implications

  • Toxicity : Bromo-DragonFLY has been linked to severe vasoconstriction and fatalities due to its high 5-HT2B affinity, which may induce cardiovascular complications .
  • Detection : LC-MS/MS methods developed for Bromo-DragonFLY and analogs enable forensic identification, though thermal instability complicates gas chromatography .

Biological Activity

1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine, commonly referred to as 2C-B-FLY , is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has garnered attention in both recreational and research contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16BrNO2
  • Molecular Weight : 298.18 g/mol
  • CAS Number : 219986-75-1
  • IUPAC Name : 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)propan-2-amine

The biological activity of 2C-B-FLY is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in various neuropsychological processes, including mood regulation and perception. The binding affinity of 2C-B-FLY to the 5-HT_2A receptor suggests that it may induce hallucinogenic effects similar to other psychedelics.

Biological Activity Overview

Biological Activity Mechanism/Effect Reference
Serotonin Receptor AgonismActivation of 5-HT_2A receptors leading to altered sensory perception
Neurotransmitter ModulationPotential modulation of dopamine and norepinephrine pathways
Psychoactive EffectsInduction of visual and auditory hallucinations

Psychoactive Properties

Research indicates that compounds like 2C-B-FLY exhibit significant psychoactive effects at doses ranging from 10 to 20 mg when taken orally. Users report enhanced sensory perception and altered states of consciousness, which are characteristic of psychedelics .

Toxicokinetics

A study on the metabolic pathways of similar compounds suggests that glucuronidation is a primary route for excretion. This process involves the transformation of the compound into more water-soluble forms for elimination from the body .

Comparative Analysis with Related Compounds

Compound 5-HT_2A Affinity Psychoactive Effects Dosage Range (mg)
2C-B-FLYHighHallucinations10 - 20
2C-EModerateVisual distortions10 - 30
JWH-018LowMild euphoriaVaries

Q & A

Basic: What are the established synthetic routes for 1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine?

Methodological Answer:
The synthesis typically involves:

  • Core Benzofuran Formation : Cyclization of substituted phenols with furan derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to construct the fused benzofuran-dihydrofuran scaffold .
  • Bromination : Electrophilic aromatic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine substituent at the 4-position .
  • Amine Functionalization : Nucleophilic substitution or reductive amination to attach the propan-2-amine group. For example, reacting a brominated intermediate with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Considerations : Monitor regioselectivity during bromination and optimize reaction time/temperature to avoid over-bromination.

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to resolve overlapping signals in the fused benzofuran-dihydrofuran system. Pay attention to coupling constants for stereochemical assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₄BrNO₂) and detect isotopic patterns for bromine .
  • X-ray Crystallography : Resolve ambiguities in ring conformation or substituent orientation, especially for novel derivatives .
  • HPLC-PDA/UV : Assess purity (>95%) using reverse-phase columns (C18) with methanol/water gradients and UV detection at 254 nm .

Advanced: How can researchers optimize low yields in the bromination step?

Methodological Answer:
Low yields often arise from competing side reactions or poor regioselectivity. Strategies include:

  • Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance selectivity .
  • Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize electrophilic bromine intermediates.
  • Temperature Control : Perform reactions at 0–5°C to suppress di- or tri-brominated byproducts .
  • Post-Reaction Workup : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the mono-brominated product .

Advanced: How to reconcile contradictory reports on serotonin receptor (5-HT₂A) binding affinity?

Methodological Answer:
Discrepancies may stem from assay conditions or stereochemical variations. Resolve via:

  • Standardized Radioligand Assays : Use [³H]Ketanserin in HEK-293 cells expressing human 5-HT₂A receptors. Include positive controls (e.g., LSD) and normalize data to protein concentration .
  • Stereochemical Analysis : Compare enantiomers (if applicable) using chiral HPLC to isolate R/S configurations and test their activity separately .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonding with Ser159) .

Basic: What in vitro models are suitable for preliminary neuropharmacological screening?

Methodological Answer:

  • Receptor Panels : Screen against a panel of monoamine receptors (5-HT₂A/2B/2C, α₁-adrenergic) using competitive binding assays .
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or IP₁ accumulation in transfected CHO cells to assess agonist/antagonist activity .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor half-life (t₁/₂) and intrinsic clearance .

Advanced: How to address instability in aqueous solutions during biological assays?

Methodological Answer:
Instability may result from hydrolysis of the furan ring or oxidation. Mitigation strategies:

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
  • Light/Temperature Control : Store solutions in amber vials at –20°C and avoid freeze-thaw cycles.
  • Stabilizing Agents : Add 1% bovine serum albumin (BSA) or 0.1% ascorbic acid to prevent oxidation .

Basic: What are the regulatory considerations for handling this compound?

Methodological Answer:

  • Controlled Substance Status : Classified as a Schedule I substance in some jurisdictions (e.g., North Dakota), requiring DEA licensing for possession .
  • Safety Protocols : Use fume hoods for synthesis, wear PPE (gloves, goggles), and maintain a chemical hygiene plan per OSHA standards.
  • Documentation : Maintain detailed logs of synthesis batches and biological testing to comply with forensic regulations .

Advanced: How to design a structure-activity relationship (SAR) study for novel analogs?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with halogen substitutions (e.g., Cl, I) at the 4-position or alkyl chain variations (e.g., ethylamine vs. cyclopropylamine) .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronegativity/logP with receptor affinity .
  • In Vivo Validation : Test top candidates in rodent models (e.g., head-twitch response for 5-HT₂A activation) and correlate with in vitro data .

Basic: What spectroscopic features distinguish this compound from its non-brominated analogs?

Methodological Answer:

  • UV-Vis : Bromine increases molar absorptivity, with a redshifted λmax (~280 nm vs. 260 nm for non-brominated analogs) .
  • ¹H NMR : The bromine substituent deshields adjacent protons, causing downfield shifts (e.g., H-8 at δ 7.2 ppm vs. δ 6.8 ppm in non-brominated analogs) .
  • Mass Spectrometry : Characteristic isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) at m/z 294.144 [M+H]⁺ .

Advanced: How to resolve synthetic challenges in achieving enantiomeric purity?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during amine coupling to induce asymmetry .
  • Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to separate enantiomers .
  • Chiral HPLC : Utilize cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients for analytical and preparative purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.